Sodium N-lauroylalanine

概要

説明

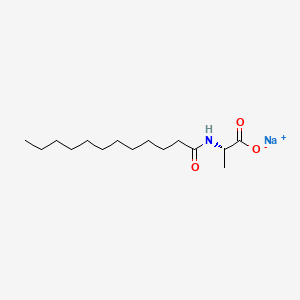

Sodium N-lauroylalanine is a compound with the molecular formula C15H28NO3Na. It is a derivative of L-alanine, where the amino group is acylated with lauric acid. This compound is known for its surfactant properties and is used in various applications, including pharmaceuticals and cosmetics .

準備方法

Synthetic Routes and Reaction Conditions: Sodium N-lauroylalanine can be synthesized through the Schotten-Baumann reaction, which involves the condensation of lauroyl chloride with L-alanine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the preparation of L-alanine salt, followed by the reaction with lauroyl chloride to form the pasty N-lauroyl-L-alanine salt. The crude product is then purified to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Sodium N-lauroylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where the lauroyl group can be replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acyl chlorides and bases like sodium hydroxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while substitution can produce various acylated alanine derivatives .

科学的研究の応用

Cosmetic Applications

Sodium N-lauroylalanine is widely used in cosmetic formulations due to its surfactant properties. It is known for its mildness and effectiveness in cleansing products.

Hair Care Products

- Shampoos : this compound is incorporated as a surfactant in shampoos, enhancing foaming and cleaning capabilities while being gentle on the scalp. A typical formulation may include:

- Water : 70%-80%

- Surfactant (this compound) : 10%-20%

- Foaming Agent : 1%-5%

- Thickening Agents : 0.5%-1.0% each

The combination results in a product that maintains a pH of 5.5-6.5, suitable for hair care .

Facial Cleansers

- This compound is also used in facial cleansers for its strong decontamination capability and low irritation potential. A standard formulation includes:

- N-lauroylalanine sodium salt : 10%-20%

- Cocamidopropyl Betaine : 5%-6%

- Disodium Lauroyl Ether Sulfosuccinate : 4%-5%

These formulations provide effective cleansing without compromising skin integrity .

Biochemical Research Applications

This compound serves as a useful reagent in biochemical and biophysical research, particularly in studies involving membrane proteins and lipids.

Membrane Studies

- It has been utilized to investigate the interactions between surfactants and biological membranes, aiding in understanding membrane dynamics and stability .

Oil Release Studies

- Research indicates that this compound can effectively release oil from substrates, demonstrating its potential application in environmental cleanup efforts. In experiments, solutions containing this compound facilitated oil release from sand, highlighting its effectiveness as a surfactant at concentrations as low as 1 mM .

Environmental Applications

The compound's biodegradability makes it an attractive option for eco-friendly formulations.

Biodegradability

- This compound breaks down into non-toxic components (amino acids and fatty acids), minimizing environmental impact compared to traditional surfactants . This property is crucial for applications in cleaning products aimed at reducing ecological footprints.

Case Study 1: Efficacy in Oil Release

In a controlled study, a solution of this compound at a concentration of 10 mM was able to release oil from sand effectively within two days, with significant improvements noted compared to control samples without surfactants .

Case Study 2: Cosmetic Formulation Performance

A comparative analysis of shampoos containing this compound versus traditional surfactants demonstrated superior skin compatibility and reduced irritation levels among users, confirming its suitability for sensitive skin formulations .

作用機序

The mechanism of action of sodium N-lauroylalanine involves its surfactant properties, which allow it to interact with lipid membranes. It can disrupt membrane integrity, leading to increased permeability. This property is utilized in drug delivery systems to enhance the absorption of therapeutic agents. The molecular targets include lipid bilayers, and the pathways involved are related to membrane disruption and increased solubility of hydrophobic compounds .

類似化合物との比較

- Sodium lauroyl sarcosinate

- Sodium lauroyl glutamate

- Sodium lauroyl glycine

Comparison: Sodium N-lauroylalanine is unique due to its specific interaction with lipid membranes and its ability to form stable organogels. Compared to sodium lauroyl sarcosinate and sodium lauroyl glutamate, it has a different amino acid backbone, which influences its surfactant properties and applications. Sodium lauroyl glycine, on the other hand, has a similar fatty acid chain but differs in its amino acid component, leading to variations in its biochemical interactions and industrial uses .

生物活性

Sodium N-lauroylalanine, a surfactant derived from lauric acid and alanine, exhibits significant biological activity that has garnered attention in various fields, including pharmaceuticals, cosmetics, and environmental applications. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is classified as an N-acyl amino acid, characterized by the presence of a long-chain fatty acid (lauroyl) linked to an amino acid (alanine). This structure imparts unique surfactant properties, making it effective in reducing surface tension and interfacial tension in various solutions.

- Surface Activity : this compound demonstrates strong surface-active properties. It reduces interfacial tension between oil and water phases, which is crucial for applications in oil recovery and emulsification processes. Studies have shown that at concentrations as low as 1 mM, it can significantly enhance oil release from contaminated substrates .

- Membrane Disruption : The compound exhibits membrane-disruptive properties, which are essential for its antimicrobial activity. Research indicates that this compound can disrupt bacterial membranes, leading to cell lysis. This property has been compared to other surfactants like sodium dodecyl sulfate (SDS), with this compound showing intermediate membrane-disruptive capabilities .

- Antimicrobial Activity : this compound has been found to possess antimicrobial effects against various pathogens. Its efficacy is notably higher than that of free fatty acids, demonstrating potential as a natural preservative in food and cosmetic formulations .

Table 1: Biological Activities of this compound

Case Studies

- Oil Recovery Applications : In a study examining the effectiveness of this compound in enhancing oil recovery from sandpacks, it was shown that the compound significantly improved oil release compared to controls without surfactants. The results indicated a clear correlation between surfactant concentration and oil recovery efficiency .

- Antimicrobial Testing : A series of tests conducted on poultry pathogens demonstrated that this compound was effective against C. perfringens, outperforming traditional preservatives. This suggests its potential use in veterinary medicine and animal feed additives to prevent bacterial infections .

- Industrial Applications : The compound's stability at various pH levels and temperatures makes it suitable for industrial applications where harsh conditions are common. Its ability to maintain efficacy under these conditions is advantageous for formulations used in cleaning products and personal care items .

特性

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUXMTKAILZVTA-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204101 | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55535-58-5 | |

| Record name | Sodium N-lauroylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM N-LAUROYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。